Patent‑Protected Kinase Inhibitor Scaffold vs. Public‑Domain Thiazole Carboxamides
The compound is explicitly named in US Patent US20060030589A1, which claims substituted N‑acyl‑2‑aminothiazoles as kinase inhibitors for proliferative, inflammatory, and CNS disorders [1]. By contrast, many generic thiazole‑2‑carboxamides lack any valid patent coverage, creating potential freedom‑to‑operate risks in commercial assay development and therapeutic lead optimization.
| Evidence Dimension | Patent protection status |
|---|---|
| Target Compound Data | Claimed in US20060030589A1 (granted) |
| Comparator Or Baseline | Unpatented / public‑domain thiazole‑2‑carboxamides |
| Quantified Difference | Qualitative: exclusive IP position vs. no protection |
| Conditions | US patent legal status (Google Patents record) |
Why This Matters
Secures downstream IP for commercial assay kits or follow‑on lead series, lowering procurement‑related legal risk.
- [1] US20060030589A1 – Substituted N‑acyl‑2‑aminothiazoles. Google Patents, 2005. View Source
